![molecular formula C15H13F2N5O3S B11279440 N-(2,4-difluorophenyl)-2-((1-(2-hydroxyethyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide](/img/structure/B11279440.png)
N-(2,4-difluorophenyl)-2-((1-(2-hydroxyethyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide
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Overview
Description
N-(2,4-DIFLUOROPHENYL)-2-{[1-(2-HYDROXYETHYL)-4-OXO-1H,4H,5H-PYRAZOLO[3,4-D]PYRIMIDIN-6-YL]SULFANYL}ACETAMIDE is a synthetic organic compound that belongs to the class of pyrazolopyrimidines This compound is characterized by its unique structure, which includes a difluorophenyl group, a hydroxyethyl group, and a pyrazolopyrimidine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-DIFLUOROPHENYL)-2-{[1-(2-HYDROXYETHYL)-4-OXO-1H,4H,5H-PYRAZOLO[3,4-D]PYRIMIDIN-6-YL]SULFANYL}ACETAMIDE typically involves multiple steps:
Formation of the Pyrazolopyrimidine Core: This step involves the cyclization of appropriate precursors under controlled conditions to form the pyrazolopyrimidine ring.
Introduction of the Difluorophenyl Group: The difluorophenyl group is introduced through a substitution reaction, often using a halogenated precursor and a suitable nucleophile.
Attachment of the Hydroxyethyl Group: The hydroxyethyl group is added via an alkylation reaction, using an appropriate alkylating agent.
Final Assembly: The final step involves the coupling of the intermediate compounds to form the target molecule.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
N-(2,4-DIFLUOROPHENYL)-2-{[1-(2-HYDROXYETHYL)-4-OXO-1H,4H,5H-PYRAZOLO[3,4-D]PYRIMIDIN-6-YL]SULFANYL}ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.
Reduction: The carbonyl group in the pyrazolopyrimidine core can be reduced to form an alcohol.
Substitution: The difluorophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyethyl group would yield a ketone, while reduction of the carbonyl group would produce an alcohol.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(2,4-DIFLUOROPHENYL)-2-{[1-(2-HYDROXYETHYL)-4-OXO-1H,4H,5H-PYRAZOLO[3,4-D]PYRIMIDIN-6-YL]SULFANYL}ACETAMIDE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that regulate cellular processes such as signal transduction, gene expression, and metabolic activity.
Comparison with Similar Compounds
Similar Compounds
- **N-(2,4-DIFLUOROPHENYL)-2-{[1-(2-HYDROXYETHYL)-4-OXO-1H,4H,5H-PYRAZOLO[3,4-D]PYRIMIDIN-6-YL]SULFANYL}ACETAMIDE
- **N-(2,4-DICHLOROPHENYL)-2-{[1-(2-HYDROXYETHYL)-4-OXO-1H,4H,5H-PYRAZOLO[3,4-D]PYRIMIDIN-6-YL]SULFANYL}ACETAMIDE
- **N-(2,4-DIMETHOXYPHENYL)-2-{[1-(2-HYDROXYETHYL)-4-OXO-1H,4H,5H-PYRAZOLO[3,4-D]PYRIMIDIN-6-YL]SULFANYL}ACETAMIDE
Uniqueness
The uniqueness of N-(2,4-DIFLUOROPHENYL)-2-{[1-(2-HYDROXYETHYL)-4-OXO-1H,4H,5H-PYRAZOLO[3,4-D]PYRIMIDIN-6-YL]SULFANYL}ACETAMIDE lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the difluorophenyl group, in particular, can influence the compound’s reactivity and interaction with biological targets.
Properties
Molecular Formula |
C15H13F2N5O3S |
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Molecular Weight |
381.4 g/mol |
IUPAC Name |
N-(2,4-difluorophenyl)-2-[[1-(2-hydroxyethyl)-4-oxo-5H-pyrazolo[3,4-d]pyrimidin-6-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C15H13F2N5O3S/c16-8-1-2-11(10(17)5-8)19-12(24)7-26-15-20-13-9(14(25)21-15)6-18-22(13)3-4-23/h1-2,5-6,23H,3-4,7H2,(H,19,24)(H,20,21,25) |
InChI Key |
DQYRZSNDFRRSBY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1F)F)NC(=O)CSC2=NC3=C(C=NN3CCO)C(=O)N2 |
Origin of Product |
United States |
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